(2-Methyloxiran-2-yl)methanol chemical properties and structure
(2-Methyloxiran-2-yl)methanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyloxiran-2-yl)methanol, a bifunctional organic compound containing both a primary alcohol and a trisubstituted epoxide ring, serves as a versatile building block in organic synthesis. Its unique structural features allow for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral data of (2-Methyloxiran-2-yl)methanol. It includes a proposed synthetic protocol, detailed spectral analysis, and a summary of its key physicochemical properties to support its application in research and development.
Chemical Structure and Properties
(2-Methyloxiran-2-yl)methanol, also known as 2-methyl-2,3-epoxy-1-propanol, possesses a compact and reactive structure. The presence of a hydroxyl group and a strained three-membered epoxide ring dictates its chemical behavior, allowing for nucleophilic attack at the epoxide carbons and reactions typical of primary alcohols.
Table 1: General and Physicochemical Properties of (2-Methyloxiran-2-yl)methanol
| Property | Value | Source |
| IUPAC Name | (2-Methyloxiran-2-yl)methanol | [PubChem][1] |
| Synonyms | 2-methyl-2,3-epoxy-1-propanol, 2-methylglycidol | [PubChem][1] |
| CAS Number | 872-30-0 | [PubChem][1] |
| Molecular Formula | C₄H₈O₂ | [PubChem][1] |
| Molecular Weight | 88.11 g/mol | [PubChem][1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 141.8 °C | [ECHEMI][2] |
| Density | 1.084 g/cm³ | [ECHEMI][2] |
| Flash Point | 62.8 °C | [ECHEMI][2] |
| pKa (predicted) | 14.44 ± 0.10 | [Guidechem] |
| XLogP3 | -0.6 | [PubChem][1] |
| Topological Polar Surface Area | 32.8 Ų | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [ChemScene][3] |
| Hydrogen Bond Acceptor Count | 2 | [ChemScene][3] |
| Rotatable Bond Count | 1 | [ChemScene][3] |
Synthesis
A common and effective method for the synthesis of (2-Methyloxiran-2-yl)methanol is the epoxidation of 2-methylallyl alcohol. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.
Proposed Experimental Protocol: Epoxidation of 2-Methylallyl Alcohol
Materials:
-
2-Methylallyl alcohol
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylallyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (2-Methyloxiran-2-yl)methanol.
Figure 1: Synthesis Workflow of (2-Methyloxiran-2-yl)methanol
Caption: A logical workflow for the synthesis of (2-Methyloxiran-2-yl)methanol.
Spectral Data and Analysis
The structural characterization of (2-Methyloxiran-2-yl)methanol is accomplished through various spectroscopic techniques. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for (2-Methyloxiran-2-yl)methanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | s | 3H | -CH₃ |
| ~2.55 | d, J ≈ 4.5 Hz | 1H | Oxirane -CH₂ |
| ~2.75 | d, J ≈ 4.5 Hz | 1H | Oxirane -CH₂ |
| ~3.50 | d, J ≈ 12.0 Hz | 1H | -CH₂OH |
| ~3.70 | d, J ≈ 12.0 Hz | 1H | -CH₂OH |
| ~2.0-3.0 | br s | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectral Data for (2-Methyloxiran-2-yl)methanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~19 | -CH₃ |
| ~53 | Oxirane -CH₂ |
| ~58 | Quaternary Oxirane C |
| ~65 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands for (2-Methyloxiran-2-yl)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3050-2950 | Medium | C-H stretch (sp³ C-H) |
| ~3000 | Weak | C-H stretch (epoxide C-H) |
| 1250 | Strong | C-O stretch (epoxide, asymmetric ring stretch) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 950-810 | Medium | C-O stretch (epoxide, symmetric ring stretch) |
Mass Spectrometry (MS)
The mass spectrum of (2-Methyloxiran-2-yl)methanol obtained by electron ionization (EI) would be expected to show fragmentation patterns characteristic of a primary alcohol and an epoxide.
Table 5: Major Mass Spectral Peaks for (2-Methyloxiran-2-yl)methanol
| m/z | Relative Intensity | Proposed Fragment |
| 88 | Low | [M]⁺ (Molecular Ion) |
| 58 | High | [M - CH₂O]⁺ |
| 57 | High | [M - CH₂OH]⁺ |
| 31 | High | [CH₂OH]⁺ |
Safety Information
(2-Methyloxiran-2-yl)methanol is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
(2-Methyloxiran-2-yl)methanol is a valuable and versatile chemical intermediate. This guide provides essential technical information, including its chemical properties, a proposed synthetic route, and detailed spectral data, to facilitate its use in synthetic organic chemistry. The provided data and protocols are intended to serve as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.
